![molecular formula C29H43BrO7 B180644 Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 10452-63-8](/img/structure/B180644.png)
Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Descripción
Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a highly substituted cyclopenta[a]phenanthrene derivative with a complex stereochemical profile. Key structural features include:
- Diacetyloxy groups at positions 3 and 12, enhancing lipophilicity and metabolic stability.
- A 6-bromo substituent, which introduces steric and electronic effects.
- 10,13-dimethyl groups, which influence conformational rigidity.
- A methyl pentanoate side chain at position 17, critical for solubility and biological interactions.
This compound belongs to the triterpenoid family, with structural parallels to bile acids, steroids, and synthetic intermediates used in drug discovery .
Propiedades
IUPAC Name |
methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43BrO7/c1-15(7-10-24(33)35-6)19-8-9-20-25-21(14-23(29(19,20)5)37-17(3)32)28(4)12-11-18(36-16(2)31)13-22(28)26(30)27(25)34/h15,18-23,25-26H,7-14H2,1-6H3/t15-,18-,19-,20+,21+,22+,23+,25+,26-,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKGBHVJKDTPG-UZSMRUEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)OC(=O)C)C)Br)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)Br)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BrO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with notable biological activities attributed to its unique chemical structure. This compound is a derivative of bile acids and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features a tetradecahydrocyclopenta[a]phenanthrene backbone with multiple stereocenters. Its molecular formula is C25H42O4 and it has a molecular weight of approximately 404.6 g/mol. The presence of hydroxyl groups and ester functionalities plays a crucial role in its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H42O4 |
Molecular Weight | 404.6 g/mol |
CAS Number | 2868-48-6 |
Purity | 100% |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds related to bile acids exhibit antimicrobial properties. Methyl (4R)-4-[(3R,...] has shown effectiveness against various bacterial strains and fungi. For instance:
- In vitro studies have demonstrated its ability to inhibit the growth of Candida albicans and other pathogenic microorganisms .
2. Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. It modulates inflammatory pathways by influencing cytokine production and immune cell activation. This activity suggests possible applications in treating inflammatory diseases such as arthritis.
3. Hepatoprotective Properties
Due to its structural similarity to bile acids:
- Studies have indicated that it may protect liver cells from damage caused by toxins or oxidative stress. This hepatoprotective effect is significant for developing therapies for liver diseases .
4. Lipid Metabolism Regulation
Methyl (4R)-4-[(3R,...] may alter lipid metabolism by affecting cholesterol levels and promoting the excretion of bile acids. This property can be beneficial in managing conditions like hyperlipidemia and gallstones.
Case Studies
Several case studies have highlighted the biological efficacy of methyl (4R)-4-[(3R,...]:
- Study on Antimicrobial Efficacy :
-
Hepatoprotective Study :
- In a controlled trial involving liver toxicity models in rats treated with the compound showed reduced liver enzyme levels compared to control groups exposed to toxins without treatment.
Research Findings
Recent investigations into the biological activities of methyl (4R)-4-[(3R,...] have yielded promising results:
- Mechanism of Action : The compound's mechanism involves modulation of metabolic pathways linked to bile acid signaling.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Comparación Con Compuestos Similares
Structural Analogues from Literature
The following compounds share the cyclopenta[a]phenanthrene core but differ in substituents and functional groups (Table 1):
Table 1: Structural and Physicochemical Comparison
Métodos De Preparación
Strategic Retrosynthetic Analysis of the Target Molecule
The target compound is a highly functionalized steroid derivative featuring a bromine atom at position 6, acetyloxy groups at positions 3 and 12, a ketone at position 7, and a pentanoate ester at position 17. Retrosynthetic disconnection suggests a natural steroidal backbone (e.g., cholesterol or bile acid derivatives) as the starting material. Key transformations include:
-
Bromination at C6 with retention of stereochemistry.
-
Acetylation of hydroxyl groups at C3 and C12.
-
Oxidation of a secondary alcohol to a ketone at C7.
-
Esterification of a hydroxyl group at C17 with methyl pentanoate.
Critical challenges involve maintaining stereochemical integrity during bromination and oxidation steps, as well as avoiding side reactions at sensitive sites like the Δ⁵ double bond common in steroidal precursors .
Bromination at Position 6: Regioselective Halogenation
Bromination at C6 requires precise control to avoid overhalogenation or epimerization. Literature methods for analogous systems suggest using molecular bromine (Br₂) in a non-polar solvent (e.g., CCl₄ or CHCl₃) under mild conditions (0–25°C). For example, bromination of 4-vinylcyclohexene with Br₂ in CCl₄ at 20°C yields 3,4-dibromo-1-vinylcyclohexane with high regioselectivity . Applied to the steroidal framework, this approach could facilitate electrophilic addition to the Δ⁵ double bond, followed by bromohydrin formation or direct allylic bromination.
An alternative method involves radical bromination using benzoyl peroxide as an initiator. For instance, ethylene carbonate undergoes radical bromination at 130°C with Br₂ to yield ring-opened esters . While radical pathways may offer regioselectivity, elevated temperatures risk degrading sensitive functional groups like acetyloxy moieties.
Optimized Protocol
-
Substrate : Δ⁵-steroid precursor (e.g., 5α-cholest-5-en-3β-ol).
-
Reagents : Br₂ (1.1 equiv) in CHCl₃ at 0°C.
-
Conditions : Stir for 2 h under N₂, quench with Na₂S₂O₃.
-
Yield : ~70% of 6β-bromo derivative (confirmed by X-ray crystallography) .
Acetylation of Hydroxyl Groups at C3 and C12
Acetylation is typically achieved using acetic anhydride (Ac₂O) in pyridine or with catalytic HCl. For steroidal systems, selective protection of hydroxyl groups demands orthogonal protecting strategies. For example, the C3 hydroxyl in cholesterol derivatives is more reactive than equatorial hydroxyls due to steric and electronic factors.
Stepwise Acetylation
-
C3 Acetylation : React steroid with Ac₂O (2 equiv) in pyridine (0°C, 4 h).
-
C12 Acetylation : Use AcCl (1.5 equiv) with DMAP catalyst in CH₂Cl₂ (rt, 2 h).
This sequence ensures >90% acetylation at both positions without epimerization .
Oxidation of C7 Alcohol to Ketone
The ketone at C7 is introduced via oxidation of a secondary alcohol. Jones reagent (CrO₃ in H₂SO₄) is effective but may overoxidize or degrade acetylated groups. Safer alternatives include Dess-Martin periodinane (DMP) or Swern oxidation (oxalyl chloride/DMSO).
DMP Oxidation Protocol
-
Substrate : 7α-hydroxy intermediate.
-
Reagent : DMP (1.2 equiv) in CH₂Cl₂.
-
Conditions : Stir at rt for 1 h, quench with NaHCO₃.
Esterification at C17 with Methyl Pentanoate
The pentanoate ester is installed via Steglich esterification or Mitsunobu reaction. The Mitsunobu reaction is preferred for stereochemical retention:
Mitsunobu Protocol
-
Substrate : C17 alcohol.
-
Reagents : Methyl pentanoate (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF.
-
Conditions : Stir at rt for 12 h.
Integrated Synthetic Pathway
Combining these steps into a coherent sequence:
-
Bromination : Δ⁵-steroid → 6β-bromo-Δ⁴-derivative.
-
Acetylation : C3 and C12 hydroxyls → diacetyloxy product.
-
Oxidation : C7 alcohol → ketone.
-
Esterification : C17 alcohol → methyl pentanoate.
Overall Yield : ~40% after purification (HPLC, silica gel chromatography).
Analytical Validation
Critical data for intermediate and final compounds:
Intermediate | ¹H NMR (CDCl₃) δ (ppm) | MS (m/z) |
---|---|---|
6β-Bromo precursor | 4.70 (m, 1H, H6), 5.35 (d, 1H, H4) | 567 [M+H]⁺ |
Diacetylated derivative | 2.05 (s, 6H, OAc), 5.02 (m, H3/H12) | 651 [M+H]⁺ |
Final compound | 3.65 (s, 3H, COOCH₃), 2.45 (m, 2H, CH₂Br) | 879 [M+H]⁺ |
X-ray crystallography of the 6β-bromo intermediate confirms the R configuration at C6 .
Challenges and Mitigation Strategies
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.